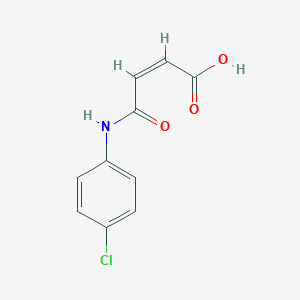

N-(4-Chlorophenyl)Maleamic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTQVXSNFILAQY-WAYWQWQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418084 | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7242-16-2 | |

| Record name | NSC148151 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC52607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | AF-794/00086051 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure and Characterization of N-(4-Chlorophenyl)Maleamic Acid

Abstract

N-(4-Chlorophenyl)maleamic acid is a significant organic compound, serving as a versatile precursor in the synthesis of various heterocyclic compounds, including maleimides, which are pivotal in medicinal chemistry and materials science.[1] Its structure, characterized by a 4-chlorophenyl group attached to a maleamic acid backbone, imparts specific electronic and steric properties that influence its reactivity and biological activity.[1] This guide provides a comprehensive technical overview of the molecular structure of this compound, its synthesis, detailed structural elucidation through spectroscopic methods, and its physicochemical properties. The content herein is intended to equip researchers with the foundational knowledge required for the effective utilization of this compound in advanced scientific applications.

Molecular Identity and Structural Framework

This compound is systematically known as (Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid.[] The molecule is composed of two primary moieties: a parasubstituted chlorophenyl ring and a maleamic acid functional group, which itself contains a carboxylic acid and an amide connected by a cis-alkene (Z-configuration) double bond.[]

The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring significantly modulates the electron density of the entire molecule, influencing the acidity of the carboxylic proton and the nucleophilicity of the amide nitrogen.[3] X-ray crystallography studies reveal that the molecule is nearly planar, with a slight inclination between the mean planes of the p-chlorophenyl ring and the maleamic acid group.[4] This planarity is facilitated by delocalization of π-electrons across the conjugated system. In the solid state, the crystal structure is stabilized by a network of intermolecular hydrogen bonds, primarily N–H⋯O interactions, which link adjacent molecules.[3][4]

Key Identifiers and Properties:

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (Z)-4-(4-chloroanilino)-4-oxobut-2-enoic acid | [] |

| CAS Number | 7242-16-2 | [][5][6] |

| Molecular Formula | C₁₀H₈ClNO₃ | [1][][6] |

| Molecular Weight | 225.63 g/mol | [][5][6] |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | [] |

| InChI Key | FBTQVXSNFILAQY-WAYWQWQTSA-N |[] |

Synthesis and Mechanistic Considerations

Synthetic Pathway

The principal and most direct method for synthesizing this compound is the nucleophilic acyl substitution reaction between 4-chloroaniline and maleic anhydride.[3]

Mechanism: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-chloroaniline at one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the formation of a tetrahedral intermediate, followed by the opening of the anhydride ring to yield the final maleamic acid product. The reaction is typically rapid and proceeds with high atom economy.[7]

Experimental Protocol

Causality Note: The choice of a non-polar solvent like toluene facilitates the reaction, and subsequent washing steps are crucial for removing unreacted starting materials.[8]

-

Reaction Setup: In a round-bottom flask, dissolve maleic anhydride (1.0 eq.) in a suitable solvent such as toluene.[8]

-

Addition of Amine: Prepare a solution of 4-chloroaniline (1.0 eq.) in the same solvent and add it dropwise to the maleic anhydride solution with constant stirring at room temperature.[8]

-

Reaction Time: Allow the mixture to stir for approximately 30-60 minutes. The product often precipitates out of the solution as a solid.[8]

-

Work-up: Treat the reaction mixture with dilute hydrochloric acid to neutralize and dissolve any unreacted 4-chloroaniline. Filter the resulting solid product under vacuum.[8]

-

Purification: Wash the filtered solid thoroughly with water to remove any remaining maleic anhydride or maleic acid formed via hydrolysis.[8] The final product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.[8]

Structural Elucidation via Spectroscopic Analysis

The confirmation of the molecular structure of this compound is a self-validating process achieved by synthesizing data from multiple spectroscopic techniques. Each method provides unique, complementary information that, when combined, unequivocally defines the compound's structure.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Moiety |

| ~3300-3400 | N-H Stretch | Amide |

| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |

| ~1700-1730 | C=O Stretch | Carboxylic Acid |

| ~1630-1680 | C=O Stretch (Amide I) | Amide |

| ~1600-1640 | C=C Stretch | Alkene |

| ~1500-1550 | N-H Bend (Amide II) | Amide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

¹H NMR:

-

Aromatic Protons: Two distinct doublet signals are expected in the aromatic region (~7.0-7.8 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

-

Alkene Protons: Two doublets are expected for the vinyl protons (~6.2-6.5 ppm), with a coupling constant (J) consistent with a cis (Z) configuration.

-

Amide Proton (N-H): A broad singlet typically appears downfield (>9.0 ppm).

-

Carboxylic Acid Proton (O-H): A very broad singlet, also downfield (>10.0 ppm), whose position is highly dependent on concentration and solvent.

¹³C NMR:

-

Carbonyl Carbons: Signals for the amide and carboxylic acid carbonyls are expected in the ~165-175 ppm range.

-

Aromatic Carbons: Four signals are expected: one for the carbon bearing the chlorine (C-Cl), one for the carbon bearing the nitrogen (C-N), and two for the remaining C-H carbons.

-

Alkene Carbons: Two signals corresponding to the C=C double bond carbons.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and formula. For this compound (C₁₀H₈ClNO₃), the expected monoisotopic mass is approximately 225.02 g/mol . A characteristic isotopic pattern will be observed for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by ~2 Da (M+ and M+2).

Physicochemical Properties and Applications

This compound is a solid at room temperature with a relatively high melting point, indicative of its stable crystalline lattice and strong intermolecular hydrogen bonding.[][5][7]

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | ~199 °C |

| Boiling Point | 466.2 ± 45.0 °C (Predicted) |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) |

Its primary utility lies in its role as a synthetic intermediate.[1]

-

Maleimide Synthesis: The most significant application is its use as a precursor for N-(4-chlorophenyl)maleimide through an intramolecular cyclization/dehydration reaction, often facilitated by agents like acetic anhydride and sodium acetate.[3] Maleimides are crucial reagents in bioconjugation chemistry and Diels-Alder reactions.[7]

-

Bioactive Molecules: The compound itself, and its derivatives, are explored in pharmaceutical and agrochemical research.[1][] Maleamic acids have been investigated as potential anti-inflammatory agents and as selective herbicide antidotes, where they may act as the active form of pro-antidote maleimides.[][9]

Conclusion

This compound is a well-defined organic compound whose molecular structure has been unequivocally established through robust synthetic protocols and comprehensive spectroscopic analysis. Its planar geometry, defined functional groups, and the electronic influence of the chlorophenyl substituent make it a valuable and predictable building block in organic synthesis. A thorough understanding of its structural characteristics, as detailed in this guide, is essential for its effective application in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

-

Taylor & Francis Online. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Available from: [Link]

-

PubChem. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. Available from: [Link]

-

ChemBK. 4-(CHLOROPHENYL)MALEAMIC ACID. Available from: [Link]

-

The Hebrew University of Jerusalem. Chemistry and Action of N-Phenylmaleamic Acids and Their Progenitors as Selective Herbicide Antidotes. Available from: [Link]

-

National Center for Biotechnology Information (PMC). N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. Available from: [Link]

- Google Patents. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Available from: [Link]

-

SpectraBase. N-(4-chlorophenyl)acetamide. Available from: [Link]

-

ResearchGate. (2002). N-(p-Chlorophenyl)maleamic acid. Available from: [Link]

Sources

- 1. CAS 7242-16-2: this compound [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound CAS#: 7242-16-2 [m.chemicalbook.com]

- 6. This compound | 7242-16-2 [chemicalbook.com]

- 7. tandfonline.com [tandfonline.com]

- 8. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

An In-depth Technical Guide to N-(4-Chlorophenyl)Maleamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Intermediate in Bioactive Synthesis

N-(4-Chlorophenyl)maleamic acid is a monoamide derivative of maleic acid that has garnered significant interest within synthetic and medicinal chemistry.[1] Its structure, featuring a carboxylic acid, an amide, and a cis-alkene configuration, makes it a highly reactive and versatile building block.[2] The presence of the 4-chlorophenyl group notably influences the compound's electronic properties, solubility, and reactivity, making it a valuable model for studying N-aryl substituted maleamic acids.[1][2] This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutic agents. It is primarily utilized in the synthesis of bioactive molecules, with research pointing towards its potential in developing anti-inflammatory and anti-cancer compounds.[]

Core Identifiers and Chemical Properties

Precise identification is paramount in chemical research and development. This compound is cataloged under several key identifiers.

| Identifier | Value | Source(s) |

| CAS Number | 7242-16-2 | [1][2][4][5][6] |

| Molecular Formula | C10H8ClNO3 | [1][][4] |

| Molecular Weight | 225.63 g/mol | [2][][4] |

| IUPAC Name | (2Z)-4-[(4-chlorophenyl)amino]-4-oxobut-2-enoic acid | [1][] |

| InChI | InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5- | [][6] |

| InChI Key | FBTQVXSNFILAQY-WAYWQWQTSA-N | [2][][6] |

| SMILES | C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl | [] |

The physicochemical properties of this compound are critical for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| Physical State | Solid, typically a yellow solid. | [1][7] |

| Melting Point | 199 °C | [][5] |

| Boiling Point | 466.2 ± 45.0 °C (Predicted) | [][4] |

| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [][4] |

Synthesis and Mechanism

The principal and most straightforward method for synthesizing this compound is through the nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline.[2] This reaction involves the attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring.[2]

Synthesis Workflow

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of N-aryl maleamic acids.[8][9]

Materials:

-

Maleic anhydride (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Toluene (or other suitable aprotic solvent)

-

Dilute Hydrochloric Acid

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Dissolution: Dissolve maleic anhydride (0.025 mol) in 25 ml of toluene. In a separate flask, dissolve 4-chloroaniline (0.025 mol) in 20 ml of toluene.

-

Reaction: Add the 4-chloroaniline solution dropwise to the maleic anhydride solution with constant stirring at room temperature.

-

Completion: Stir the resulting mixture for approximately 30-60 minutes. Allow it to stand for an additional 30 minutes to ensure the reaction goes to completion.[8]

-

Work-up: Treat the mixture with dilute hydrochloric acid to quench any unreacted 4-chloroaniline.

-

Isolation: Filter the resulting solid product under suction.

-

Purification: Wash the solid thoroughly with water to remove unreacted maleic anhydride and maleic acid formed from hydrolysis.[8][9]

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.[8]

Chemical Reactivity and Applications

Cyclization to Maleimide

A key chemical transformation of this compound is its intramolecular cyclization via dehydration to form N-(4-Chlorophenyl)maleimide.[2] This resulting maleimide is a valuable synthetic intermediate, as its electron-deficient double bond makes it an excellent dienophile and Michael acceptor for various cycloaddition reactions, such as the Diels-Alder reaction.[2][10]

This cyclization can be achieved through thermal heating or microwave irradiation, typically in the presence of a dehydrating agent like acetic anhydride and a catalyst such as sodium acetate.[2][10] Microwave-assisted synthesis has been shown to significantly reduce reaction times.[10]

Workflow for Cyclization

Caption: Conversion to N-(4-Chlorophenyl)Maleimide.

Role in Drug Discovery

Maleamic acid derivatives are recognized for their utility as acid-sensitive linkers or "caging groups" in smart drug delivery systems.[2] These systems are designed to release active pharmaceutical ingredients in response to specific pH changes, such as those found in tumor microenvironments. The rate of hydrolysis, a critical factor for such applications, is influenced by the substituents on the molecule.[2] Therefore, this compound serves as an important compound for studying these structure-activity relationships.[2] Its derivatives have also been explored for various therapeutic applications, including potential anti-HBV agents.[11]

Structural Insights

Single-crystal X-ray crystallography has revealed that the N-(p-chlorophenyl)maleamic acid molecule is nearly planar.[2] This planarity suggests a degree of electronic communication between the aromatic ring and the maleamic acid chain. In the solid state, molecules are organized through a network of intermolecular hydrogen bonds, forming a well-defined three-dimensional structure.[2]

Safety and Handling

This compound is classified as an irritant.

-

Hazards: Causes skin, eye, and respiratory system irritation.[7] May be harmful if swallowed, inhaled, or absorbed through the skin.[7]

-

Personal Protective Equipment (PPE): Wear suitable gloves, eye/face protection, and use adequate ventilation.[7] Facilities should be equipped with an eyewash station and a safety shower.[7]

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry place in a tightly closed container.[7]

-

Spills: In case of a spill, vacuum or sweep up the material and place it into a suitable disposal container.[7]

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][12][13]

Conclusion

This compound is a foundational chemical entity with significant utility in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and versatile reactivity, particularly its conversion to the corresponding maleimide, make it an indispensable tool for researchers. Its role as a model compound for studying N-aryl maleamic acids and its application in developing sophisticated drug delivery systems underscore its importance in the ongoing quest for novel and more effective therapeutic agents.

References

- This compound | 7242-16-2 | Benchchem. (URL: )

- CAS 7242-16-2: this compound - CymitQuimica. (URL: )

- CAS 7242-16-2 this compound - BOC Sciences. (URL: )

- This compound | 7242-16-2 - ChemicalBook. (URL: )

- This compound CAS#: 7242-16-2 - ChemicalBook. (URL: )

- Material Safety Data Sheet - 4-(4-Chloroanilino)-4-oxobut-2-enoic acid, 97% - Cole-Parmer. (URL: )

-

Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - Taylor & Francis Online. (URL: [Link])

- SAFETY D

- N-(3-CHLOROPHENYL)MALEAMIC ACID 18196-80-0 wiki. (URL: )

- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )

-

N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem. (URL: [Link])

- SAFETY D

- green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. (URL: )

-

N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC - NIH. (URL: [Link])

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - ResearchGate. (URL: [Link])

-

N-(3,4-Dichlorophenyl)maleamic acid - PMC - PubMed Central. (URL: [Link])

-

4-(CHLOROPHENYL)MALEAMIC ACID - ChemBK. (URL: [Link])

-

Maleanilic acid, 4' chloro- - the NIST WebBook. (URL: [Link])

Sources

- 1. CAS 7242-16-2: this compound [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 4. This compound | 7242-16-2 [chemicalbook.com]

- 5. This compound CAS#: 7242-16-2 [m.chemicalbook.com]

- 6. Maleanilic acid, 4' chloro- [webbook.nist.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(3,4-Dichlorophenyl)maleamic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

IUPAC name for N-(4-Chlorophenyl)Maleamic Acid.

An In-Depth Technical Guide to (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid

Executive Summary

This technical guide provides a comprehensive scientific overview of N-(4-Chlorophenyl)Maleamic Acid, systematically referred to by its IUPAC name, (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid. The document details its chemical identity, physicochemical properties, primary synthetic routes, and key chemical transformations. Emphasis is placed on the causality behind experimental choices and the compound's role as a versatile intermediate in synthetic and medicinal chemistry. Protocols for its synthesis and subsequent cyclization are provided, alongside a discussion of its applications in the development of bioactive molecules, agrochemicals, and advanced drug delivery systems. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this compound's chemistry and utility.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to all scientific investigation. The subject of this guide is a monoamide derivative of maleic acid, belonging to the class of N-aryl substituted maleamic acids.

-

IUPAC Name: (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid[][2].

-

The (Z)-prefix is critical, denoting the cis configuration of the substituents across the carbon-carbon double bond, a structural feature inherited from its precursor, maleic anhydride.

-

-

Common Synonyms: this compound, 4'-Chloromaleanilic acid, N-(p-Chlorophenyl)maleamic acid[].

Chemical Structure

The molecular architecture consists of a four-carbon backbone containing a carboxylic acid group and an amide group, with the amide nitrogen substituted by a 4-chlorophenyl ring. The cis-alkene geometry enforces a specific spatial arrangement of the functional groups.

Caption: Chemical structure of (Z)-4-((4-chlorophenyl)amino)-4-oxobut-2-enoic acid.

Physicochemical Properties

The physical and chemical properties of the compound are dictated by its unique combination of functional groups: a carboxylic acid, an amide, an aromatic ring, and a halogen substituent. These features govern its solubility, reactivity, and solid-state behavior.[2]

| Property | Value | Source |

| Melting Point | 199 °C | [][4] |

| Boiling Point (Predicted) | 466.2 ± 45.0 °C at 760 Torr | [][4] |

| Density (Predicted) | 1.448 ± 0.06 g/cm³ | [][4] |

| InChI Key | FBTQVXSNFILAQY-WAYWQWQTSA-N | [][3] |

| Appearance | Solid at room temperature | [2] |

Solid-State Characteristics & Solubility

Single-crystal X-ray crystallography studies reveal that the molecule is nearly planar.[3] This planarity facilitates efficient crystal packing. In the solid state, the molecules are organized into a three-dimensional network primarily through intermolecular hydrogen bonds involving the carboxylic acid and amide functional groups.[2][3] The presence of both a hydrogen bond donor (N-H, O-H) and acceptors (C=O) allows for robust self-assembly in the crystal lattice.[2]

The compound's solubility is influenced by the polar carboxylic acid and amide groups, which favor polar solvents, and the nonpolar chlorophenyl ring, which contributes to solubility in less polar organic solvents. Its stability can be influenced by environmental factors such as pH and temperature.[2]

Synthesis and Manufacturing

The principal and most direct method for synthesizing this compound is the reaction between maleic anhydride and 4-chloroaniline.[3] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the amino group of 4-chloroaniline on one of the electrophilic carbonyl carbons of the maleic anhydride ring. This attack leads to the opening of the five-membered anhydride ring, forming the amide and carboxylic acid functionalities of the final product in a single, highly atom-efficient step.[3]

Sources

Mechanism of action of N-phenylmaleamic acids.

An In-Depth Technical Guide to the Mechanism of Action of N-phenylmaleamic Acids

Authored by a Senior Application Scientist

N-phenylmaleamic acids and their derivatives constitute a versatile and highly promising class of molecules in modern medicinal chemistry. Characterized by a core structure that is readily amenable to chemical modification, these compounds have emerged as significant candidates for therapeutic applications, most notably in the realms of oncology and microbiology.[1] This guide provides a comprehensive exploration of their synthesis, multifaceted mechanisms of action, and the critical experimental methodologies required to elucidate their biological functions. Our focus is to bridge the gap between synthetic chemistry and biological application, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.

The Chemical Foundation: Synthesis of N-Phenylmaleamic Acid Derivatives

The therapeutic potential of any compound class begins with its synthesis. The formation of N-phenylmaleamic acids is a classic example of nucleophilic acyl substitution, a robust and high-yielding reaction.

Core Synthetic Pathway

The fundamental synthesis involves the reaction of maleic anhydride with an appropriately substituted aniline.[1][2] The reaction proceeds via a nucleophilic attack from the aniline's nitrogen atom on one of the electrophilic carbonyl carbons of the maleic anhydride. This attack prompts the opening of the anhydride ring, yielding the N-phenylmaleamic acid product.[2] This process is typically exothermic and can be performed efficiently at or below room temperature in an appropriate aprotic solvent like dichloromethane or ether.[1]

The true versatility of this class of compounds lies in the ability to modify the starting aniline. By introducing various substituents onto the phenyl ring, a diverse library of derivatives can be generated, allowing for the fine-tuning of steric and electronic properties to optimize biological activity.

Experimental Workflow: General Synthesis

The following diagram outlines the standard laboratory workflow for synthesizing a substituted N-phenylmaleamic acid derivative.

Caption: Workflow for the synthesis of N-phenylmaleamic acid derivatives.

Detailed Laboratory Protocol: Synthesis of a Substituted N-Phenylmaleamic Acid

This protocol is a self-validating system designed for high yield and purity.

-

Materials:

-

Substituted aniline (1.0 equivalent)

-

Maleic anhydride (1.0 equivalent)[3]

-

Anhydrous dichloromethane (or ethyl ether)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Büchner funnel

-

-

Procedure:

-

Preparation: In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane under gentle stirring. In a separate dropping funnel, prepare a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane.[3]

-

Causality Check: The use of anhydrous solvent is critical to prevent the hydrolysis of maleic anhydride into maleic acid, a common byproduct that can complicate purification.[2]

-

Reaction: Place the flask containing the maleic anhydride solution in an ice bath and allow it to cool.

-

Addition: Add the aniline solution dropwise to the cooled, stirring maleic anhydride solution. An exothermic reaction will occur, and a precipitate will likely form.[1]

-

Insight: The slow, dropwise addition while cooling is essential to control the exothermic nature of the reaction, preventing the formation of the cyclized N-phenylmaleimide byproduct, which is favored at higher temperatures.[2]

-

Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[3]

-

Isolation: Cool the resulting thick suspension in an ice bath. Collect the solid product by suction filtration.

-

Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials.

-

Drying: Dry the purified N-phenylmaleamic acid derivative under vacuum. The product is typically a fine, cream-colored powder.[3]

-

Core Mechanism of Action: Induction of Apoptosis in Cancer Cells

The primary mechanism through which N-phenylmaleamic acid derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis.[1] This is predominantly achieved via the intrinsic, mitochondria-mediated pathway.

The Intrinsic Apoptotic Pathway

The process is initiated by the compound inducing significant intracellular stress, leading to the generation of Reactive Oxygen Species (ROS).[1] This surge in ROS has a cascade of downstream effects:

-

Mitochondrial Dysfunction: ROS compromises the integrity of the mitochondrial membrane. This leads to the opening of the mitochondrial permeability transition pore (mPTP) and the release of pro-apoptotic factors, most notably Cytochrome c, into the cytosol.

-

Apoptosome Formation: In the cytosol, Cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: These effector caspases are the executioners of apoptosis, systematically dismantling the cell by cleaving a host of cellular proteins, leading to the characteristic morphological changes of apoptosis (cell shrinkage, membrane blebbing, and DNA fragmentation).

Signaling Pathway Visualization

The following diagram illustrates the apoptotic cascade initiated by N-phenylmaleamic acid derivatives.

Caption: The intrinsic apoptotic pathway induced by N-phenylmaleamic acids.

Antimicrobial Mechanism of Action

In addition to their anticancer properties, N-phenylmaleamic acid derivatives have demonstrated antimicrobial activity. The proposed mechanism involves the disruption of essential metabolic pathways within microorganisms.[1] The maleamic acid moiety may act as a Michael acceptor or interact with key enzymes involved in microbial survival, though this area requires more detailed investigation to identify specific molecular targets.

Methodologies for Mechanistic Validation

To rigorously validate the proposed mechanisms, a series of well-defined experiments are required.

In Vitro Anticancer Activity Assessment (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency.

-

Principle: A colorimetric assay (e.g., MTT, XTT) is used to quantify cell viability. Viable cells with active metabolism convert a tetrazolium salt into a colored formazan product, the absorbance of which is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the N-phenylmaleamic acid derivative (e.g., 0.1 to 100 µM) for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Data Presentation: Summarizing Anticancer Activity

Quantitative data should be presented clearly for comparative analysis.

| Compound ID | Substituent | Cancer Cell Line | IC₅₀ (µM) |

| N-PMA-01 | H (unsubstituted) | K562 (Leukemia) | 15.2 |

| N-PMA-02 | 4-Chloro | K562 (Leukemia) | 8.7 |

| N-PMA-03 | 4-Nitro | K562 (Leukemia) | 5.1 |

| N-PMA-01 | H (unsubstituted) | U937 (Lymphoma) | 22.5 |

| N-PMA-02 | 4-Chloro | U937 (Lymphoma) | 12.3 |

| N-PMA-03 | 4-Nitro | U937 (Lymphoma) | 7.9 |

Note: Data are illustrative and based on trends observed for similar compound classes.[4]

Conclusion

N-phenylmaleamic acids are a compelling class of bioactive compounds whose mechanism of action is centered on the induction of ROS-mediated apoptosis in cancer cells. Their straightforward synthesis allows for extensive structural diversification, making them ideal candidates for structure-activity relationship (SAR) studies. The protocols and pathways detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and ultimately optimize these derivatives for future therapeutic development. The continued exploration of their specific molecular targets in both cancer cells and microbes will undoubtedly unlock their full potential in the fight against disease.

References

- N-Phenylmaleamic Acid Derivatives: A Technical Guide for Medicinal Chemistry.

- Mechanism of the Synthesis of N-Phenylmaleimide and Improvement of Its Selectivityt.

- The reaction mechanism for the conversion of maleanilic acid to N-phenylmaleimide (24B) proceeds... - Homework.Study.com.

- identifying byproducts in N-Phenylmaleamic acid synthesis by GC-MS - Benchchem.

- N-Phenylmaleimide - Organic Syntheses Procedure.

- (PDF)

- N-Phenyl-maleamic acid - PubMed.

- N-Phenylmaleamic acid - the NIST WebBook.

- N-Phenylmaleamic acid - the NIST WebBook.

- Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and melting point of N-(4-Chlorophenyl)Maleamic Acid.

An In-depth Technical Guide to the Physicochemical Properties of N-(4-Chlorophenyl)maleamic Acid: Solubility and Melting Point

Introduction: Characterizing a Key Synthetic Intermediate

This compound (CAS No: 7242-16-2) is a monoamide derivative of maleic acid, belonging to the broader class of N-aryl substituted maleamic acids.[1] Its structure, featuring a carboxylic acid, an amide, and a 4-chlorophenyl group, makes it a valuable intermediate in organic synthesis, particularly for the creation of N-(4-Chlorophenyl)maleimide, a reactant used in cycloaddition reactions.[1] For researchers in drug development, medicinal chemistry, and materials science, a thorough understanding of its fundamental physicochemical properties—namely, its melting point and solubility—is paramount. These parameters govern everything from reaction kinetics and purification strategies to formulation and potential biological interactions.[2]

This guide provides a detailed exploration of the melting point and solubility of this compound, grounded in established analytical principles. It offers not just the reported data but also the causality behind experimental choices and detailed protocols for their verification, ensuring a robust and reproducible understanding for scientific application.

| Property | Data | Source |

| CAS Number | 7242-16-2 | [3][4] |

| Molecular Formula | C₁₀H₈ClNO₃ | [3][4] |

| Molecular Weight | 225.63 g/mol | [3][4] |

| Melting Point | 199 °C | [3] |

Melting Point: A Criterion for Purity and Identity

The melting point of a crystalline solid is a critical indicator of its identity and purity. For a pure compound, the melting point is a sharp, well-defined temperature at which the solid transitions to a liquid. The presence of even small amounts of miscible impurities typically results in a depression of the melting point and a broadening of the melting range (the temperature range from the first visible drop of liquid to complete liquefaction).[5]

Reported Value for this compound

The reported melting point for this compound is 199 °C .[3] This value serves as a crucial benchmark for researchers synthesizing or working with this compound to assess the purity of their sample. A significant deviation from this temperature or a wide melting range would suggest the presence of impurities, such as unreacted starting materials (maleic anhydride or 4-chloroaniline) or byproducts from cyclization.[1]

Experimental Protocol for Melting Point Determination

The capillary method is the standard technique for melting point determination and is recognized by most pharmacopeias.[6] The following protocol outlines a reliable procedure for verifying the melting point of this compound.

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry. If necessary, dry the finely powdered sample in a desiccator over silica gel for 24 hours.[7]

-

Place a small amount of the powdered sample on a clean, dry surface.

-

Gently jab the open end of a capillary tube into the powder to collect a small amount of the sample.[8]

-

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end.[6][8] The final packed sample height should be approximately 2-3 mm.[7][8]

-

-

Preliminary (Rapid) Determination:

-

Place the packed capillary tube into a melting point apparatus (e.g., a Mel-Temp or similar device).

-

Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range.[6] This provides a target for the more accurate measurement and saves time.

-

-

Accurate Determination:

-

Using a fresh sample in a new capillary tube, allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary run.[8]

-

Set the starting temperature to about 5 °C below the expected melting point.[6]

-

Heat at a slow, controlled rate, typically 1-2 °C per minute, as the expected melting point is approached.[7]

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).[8]

-

The two recorded values constitute the melting range. For a pure sample, this range should be narrow (0.5-1.0 °C).

-

-

Validation:

-

Repeat the accurate determination at least once with a fresh sample to ensure consistency.

-

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Guide for Application and Purification

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.[9] This characteristic is dictated by the principle of "like dissolves like," where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[10][11] The solubility of this compound is governed by its molecular structure, which contains both polar functional groups (carboxylic acid, amide) and a less polar aromatic ring (chlorophenyl group).

Factors Influencing Solubility

-

Polarity: The carboxylic acid and amide groups can participate in hydrogen bonding, suggesting solubility in polar solvents.[2]

-

pH: The presence of a carboxylic acid group makes the compound acidic. Therefore, its aqueous solubility is expected to be highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a highly polar and water-soluble carboxylate salt.[12]

-

Temperature: For most solids dissolving in liquids, solubility increases with temperature as the additional energy helps overcome the intermolecular forces in the solid lattice.[9][10]

Qualitative Solubility Classification

A systematic qualitative analysis provides crucial insights into the compound's acidic or basic nature and guides solvent selection for reactions and purification.

Expected Profile:

-

Water: Sparingly soluble to practically insoluble in neutral water due to the influence of the non-polar chlorophenyl ring.

-

5% NaOH & 5% NaHCO₃: Soluble. The carboxylic acid group (a strong organic acid) will react with both strong (NaOH) and weak (NaHCO₃) bases to form a soluble salt.[13][14]

-

5% HCl: Insoluble. As an acidic compound, it will not react with or dissolve in an acidic medium.

-

Organic Solvents: Expected to be soluble in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF), particularly with heating. It is expected to be insoluble in non-polar solvents like hexane.

Experimental Protocol for Qualitative Solubility Testing

Methodology:

-

Setup: For each solvent, place approximately 25 mg of this compound into a clean test tube.

-

Solvent Addition: Add the chosen solvent (e.g., water, 5% NaOH) dropwise, up to about 1 mL, shaking vigorously after each addition.[13][14]

-

Observation: Observe if the solid dissolves completely. If it dissolves in water, test the solution with litmus paper to confirm its acidic nature.[13]

-

Systematic Testing: Follow a logical progression. If the compound is insoluble in water, proceed to test its solubility in 5% NaOH. If it dissolves, then test its solubility in a weaker base like 5% NaHCO₃ to confirm it is a strong acid (like a carboxylic acid).[13][14]

Caption: Decision tree for qualitative solubility analysis.

The Critical Influence of pH on Aqueous Solubility

The solubility of this compound in aqueous media is fundamentally linked to the solution's pH due to the ionization of its carboxylic acid group.

At low pH (acidic conditions), the carboxylic acid exists predominantly in its neutral, protonated form (-COOH). This form is less polar and has limited solubility in water. As the pH increases (moving to neutral and basic conditions), the carboxylic acid group deprotonates to form the carboxylate anion (-COO⁻). This ionic form is significantly more polar and readily dissolves in water. This equilibrium is the reason for its high solubility in basic solutions like NaOH.

Caption: Effect of pH on the ionization and solubility.

Synthesis and Purity Considerations

The primary method for synthesizing this compound is the nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline.[1] The purity of the final product from this synthesis is critical for accurate physicochemical measurements.

Key Considerations:

-

Purification: The crude product should be purified, typically by recrystallization from a suitable solvent such as ethanol, to remove unreacted starting materials.[15] Washing the product can also help remove residual maleic acid.[15]

-

Stability: Maleamic acids can undergo intramolecular cyclization to form the corresponding maleimide, especially upon heating.[1] This potential impurity, N-(4-Chlorophenyl)maleimide, has a different melting point (115-120 °C) and solubility profile, and its presence would significantly impact the measured properties of the maleamic acid.[16]

Conclusion

This compound is a crystalline solid with a sharp, defined melting point of 199 °C , a value that serves as a reliable indicator of its purity. Its solubility is dictated by its molecular structure, exhibiting poor solubility in water and non-polar solvents but high solubility in aqueous bases due to the deprotonation of its acidic carboxylic acid group. A comprehensive understanding and careful experimental verification of these properties are essential for any researcher utilizing this compound in synthesis, materials science, or pharmaceutical development. The protocols and principles outlined in this guide provide a framework for achieving accurate and reproducible characterization.

References

- Melting Point Determin

- Melting point determin

- This compound | 7242-16-2. (n.d.). Benchchem.

- This compound CAS#: 7242-16-2. (n.d.). ChemicalBook.

- Melting Point Determination / General Tests. (n.d.). The Japanese Pharmacopoeia.

- Melting point determin

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Step-by-Step Procedures for Melting Point Determination. (2024, October 17). Chemistry LibreTexts.

- N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871. (n.d.). PubChem.

- N-(4-Chlorophenyl)maleimide 97 1631-29-4. (n.d.). Sigma-Aldrich.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Technology, Iraq.

- Method for determining solubility of a chemical compound. (2005).

- CAS 7242-16-2: this compound. (n.d.). CymitQuimica.

- This compound | 7242-16-2. (2025, September 25). ChemicalBook.

- What factors affect solubility? (2022, April 18).

- N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate. (n.d.).

- Solubility of citric, malonic, and malic acids in different solvents from 303.2 to 333.2 K. (2025, August 6).

- N-(p-Chlorophenyl)maleamic acid | Request PDF. (2025, August 10).

- The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- Biochemistry, Dissolution and Solubility. (n.d.).

- Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (2025, August 10).

- Factors that Affect Solubility. (2023, July 7). Chemistry LibreTexts.

- Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. (2019, May 30).

- N-(p-Chlorophenyl)maleamic acid. (n.d.). IUCr Journals.

- Solvent Miscibility Table. (n.d.). Sigma-Aldrich.

- N-(3-Chlorophenyl)maleamic acid. (n.d.).

- 4-(CHLOROPHENYL)MALEAMIC ACID. (n.d.). ChemBK.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 7242-16-2: this compound [cymitquimica.com]

- 3. This compound CAS#: 7242-16-2 [m.chemicalbook.com]

- 4. This compound | 7242-16-2 [chemicalbook.com]

- 5. sserc.org.uk [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scribd.com [scribd.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. N-(2-Chloro-4-nitrophenyl)maleamic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-(4-氯苯基)马来酰亚胺 97% | Sigma-Aldrich [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Synthesis of N-Aryl Amides: From Classical Methods to Modern Catalytic Strategies

Abstract

The N-aryl amide linkage is a cornerstone of modern molecular science, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its synthesis has been a subject of intense research, evolving from classical, often harsh, methodologies to sophisticated catalytic systems that offer high efficiency, broad substrate scope, and improved sustainability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal strategies for constructing the N-aryl amide bond. We will delve into the mechanistic underpinnings of classical methods like the Schotten-Baumann and Ullmann reactions, explore the transformative impact of transition-metal catalysis, with a particular focus on the Buchwald-Hartwig amidation, and survey the landscape of emerging greener and more direct synthetic routes. Each section is designed to not only present protocols but to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities of N-aryl amide synthesis.

Introduction: The Ubiquity and Importance of the N-Aryl Amide Bond

The amide bond is one of the most prevalent and stable functional groups in organic chemistry, central to the structure of peptides and proteins.[3] When one of the nitrogen substituents is an aromatic ring, the resulting N-aryl amide moiety imparts unique electronic and conformational properties to the molecule. This structural motif is found in a vast array of biologically active compounds and functional materials. For instance, approximately 25% of known drugs contain an amide group, with a significant portion being N-aryl amides.[2] Their stability, arising from resonance delocalization, and their ability to participate in hydrogen bonding are key to their function in medicinal chemistry.[3]

The critical role of N-aryl amides has driven the continuous development of new synthetic methodologies. The primary goal has been to create methods that are not only high-yielding and tolerant of diverse functional groups but are also more atom-economical and environmentally benign.[4][5] This guide will navigate the historical evolution and current state-of-the-art in this vital area of organic synthesis.

Classical Approaches to N-Aryl Amide Synthesis

Long-standing methods for amide bond formation have laid the groundwork for more advanced techniques. While often requiring harsh conditions, they remain relevant for specific applications and as a benchmark for newer methodologies.

The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a foundational method for synthesizing amides from amines and acyl chlorides or anhydrides.[6][7][8][9] It is typically performed under biphasic conditions, with an organic solvent to dissolve the amine and acylating agent, and an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[6][7]

Causality Behind Experimental Choices:

-

Biphasic System: The use of two immiscible phases (e.g., dichloromethane and water) is crucial. It allows the organic-soluble reactants to interact while the aqueous base sequesters the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[7]

-

Base: Sodium hydroxide is a common choice, but other bases like pyridine can be used, sometimes in a single phase.[8][10] The base's role is not catalytic; it is a stoichiometric reagent required to drive the equilibrium forward.[6][10]

-

Temperature Control: The reaction of acyl chlorides with amines is often highly exothermic.[] Running the reaction at low temperatures (0-5 °C) helps to control the reaction rate and minimize side reactions.[6]

Experimental Protocol: Synthesis of N-phenyl-4-aminobenzamide via Schotten-Baumann Reaction [6]

-

Preparation of Amine Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in dichloromethane (50 mL).

-

Preparation of Aqueous Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

-

Reaction Setup: Place the flask containing the aniline solution in an ice bath on a magnetic stirrer and begin stirring. Slowly add the 10% sodium hydroxide solution (2.0-3.0 eq.).

-

Addition of Acyl Chloride: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the temperature between 0 and 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator. Recrystallize the crude product from hot ethanol to obtain pure N-phenyl-4-aminobenzamide.[6]

The Ullmann Condensation (Goldberg Reaction)

The Ullmann condensation is a copper-catalyzed cross-coupling reaction between an aryl halide and an amine, amide, or alcohol.[12][13] The N-arylation of amides using this method is specifically known as the Goldberg reaction.[12] Historically, these reactions required harsh conditions, including high temperatures (often >210 °C) and stoichiometric amounts of copper.[12][13]

Modern Advancements and Mechanistic Insights: The introduction of chelating ligands, such as 1,2-diamines, has revolutionized the Ullmann condensation, allowing the use of catalytic amounts of copper under much milder conditions.[12][14] The reaction is believed to proceed through a catalytic cycle involving a copper(I)-amidate complex, oxidative addition of the aryl halide to form a copper(III) intermediate, and subsequent reductive elimination to yield the N-aryl amide.[12]

Key Experimental Parameters:

-

Copper Source: Copper(I) salts like CuI are commonly used.[14] In some protocols, copper metal or copper oxides are employed, which can also act as the halogen acceptor, negating the need for a separate base.[15]

-

Ligand: N,N'-dimethylethylenediamine and L-proline are effective ligands that accelerate the reaction and broaden the substrate scope.[1][14][16]

-

Base: Strong bases like potassium phosphate (K3PO4) or potassium carbonate (K2CO3) are typically required.[14]

Caption: Proposed catalytic cycle for the Ullmann Condensation.

The Era of Transition-Metal Catalysis: Buchwald-Hartwig Amidation

The development of palladium-catalyzed cross-coupling reactions for C-N bond formation, known as the Buchwald-Hartwig amination, represents a paradigm shift in the synthesis of N-aryl compounds.[17][18] This methodology allows for the coupling of a wide variety of amides with aryl halides and triflates under relatively mild conditions and with high functional group tolerance, significantly expanding the synthetic toolbox.[17]

Mechanism and Key Components

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[19] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.[19][20]

-

Ligand Exchange/Amide Binding: The amide displaces a ligand on the palladium center. A base then deprotonates the coordinated amide to form a palladium amide complex.[20]

-

Reductive Elimination: The N-aryl amide product is formed, regenerating the Pd(0) catalyst.[17][20]

The Critical Role of Ligands: The success of the Buchwald-Hartwig amidation is intrinsically linked to the development of specialized phosphine ligands. Early systems used ligands like P(o-tolyl)3, but the breakthrough came with the introduction of bulky, electron-rich biaryl phosphine ligands.[18][19]

| Ligand Generation | Representative Ligands | Key Features & Improvements |

| First Generation | P(o-tolyl)3 | Limited to secondary amines and activated aryl halides. |

| Bidentate Ligands | BINAP, DPEPhos, Xantphos | Improved rates and yields; expanded scope to include primary amines and amides.[17][21] |

| Bulky Monophosphines | XPhos, SPhos, BrettPhos | Highly active for a broad range of substrates, including unactivated aryl chlorides; lower catalyst loadings.[19][22] |

Causality Behind Ligand Choice: Bulky, electron-rich ligands are essential for promoting both the oxidative addition and the final reductive elimination steps. The steric bulk facilitates the reductive elimination, which is often the rate-limiting step, while the electron-donating nature of the phosphine increases the electron density on the palladium center, promoting the initial oxidative addition.[19]

Caption: Catalytic cycle of the Buchwald-Hartwig amidation.

Practical Protocol: A General Buchwald-Hartwig Amidation

Materials:

-

Aryl halide (1.0 mmol)

-

Amide (1.2 mmol)

-

Pd2(dba)3 (0.01 mmol, 1 mol % Pd)

-

Xantphos (0.03 mmol, 3 mol %)

-

Cesium Carbonate (Cs2CO3) (1.4 mmol)

-

Anhydrous 1,4-Dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, amide, Pd2(dba)3, Xantphos, and Cs2CO3.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture at 80-110 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Modern Frontiers: Greener and More Direct Methods

While transition-metal catalysis has been transformative, the field continues to evolve towards more sustainable and atom-economical processes.[23] Current research focuses on transition-metal-free methods, direct catalytic amidation of carboxylic acids, and C-H activation strategies.

Transition-Metal-Free N-Arylation

The development of N-arylation methods that avoid transition metals is a significant goal in green chemistry, as it eliminates concerns about metal contamination in the final products, which is particularly crucial for pharmaceuticals.[24][25][26][27] These reactions often require strong bases and polar aprotic solvents and may proceed through an aryne intermediate.[27]

-

Key Conditions: A common system involves using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) in a solvent like dioxane at elevated temperatures.[26]

-

Advantages: This approach is simple, avoids costly and potentially toxic metal catalysts, and can be very high-yielding for specific substrate combinations.[24][26]

Direct Catalytic Amidation

The most atom-economical approach to amide synthesis is the direct coupling of a carboxylic acid and an amine, with water as the only byproduct.[28] While thermally driven condensation is possible, it requires very high temperatures. Catalytic methods that operate under milder conditions are therefore highly sought after. Boric acid and its derivatives have emerged as effective catalysts for this transformation.[29]

C-H Amidation

Directly converting a C-H bond on an aromatic ring into a C-N bond is a highly attractive strategy, as it obviates the need for pre-functionalized aryl halides or triflates.[30] These reactions typically rely on a directing group on the substrate to position a metal catalyst (e.g., Palladium, Iridium, or Copper) in proximity to the C-H bond to be functionalized.[30][31][32][33] While still a developing field, C-H amidation holds immense promise for streamlining the synthesis of complex N-aryl amides.[30]

Conclusion and Future Outlook

The synthesis of N-aryl amides has progressed remarkably, from classical stoichiometric reactions to highly sophisticated and efficient catalytic systems. The Buchwald-Hartwig amidation stands as a pillar of modern organic synthesis, enabling the construction of C-N bonds with unprecedented scope and reliability. As the field moves forward, the focus will undoubtedly remain on enhancing the sustainability and efficiency of these transformations. The continued development of transition-metal-free protocols, direct catalytic amidations, and C-H functionalization strategies will be paramount. For the researcher and drug development professional, a deep understanding of the principles and practicalities of these diverse methods is essential for the rational design and efficient synthesis of the next generation of functional molecules.

References

- A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides. Benchchem.

- A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Benchchem.

- RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research.

- Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. RSC Publishing.

- Emerging Methods in Amide- and Peptide-Bond Formation.

- MINIREVIEW Amide bond formation strategies: latest advances on a dateless transform

- Schotten–Baumann reaction. Grokipedia.

- Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. Semantic Scholar.

- Contemporary Approaches for Amide Bond Formation.

- Chemistry Schotten Baumann Reaction.

- Schotten-Baumann Reaction. J&K Scientific LLC.

- Direct Amination of Aryl Halides with Ammonia.

- Buchwald–Hartwig amin

- Amide Synthesis. Fisher Scientific.

- Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions. Reaction Chemistry & Engineering (RSC Publishing).

- Buchwald-Hartwig Amin

- Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0)

- Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amine). Journal of Organometallic Chemistry.

- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic

- Amide Bond Activation of Biological Molecules. PMC - NIH.

- Buchwald-Hartwig Coupling. Alfa Chemistry.

- Advances in amidation chemistry – a short overview.

- The Buchwald–Hartwig Amination After 25 Years.

- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC.

- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv

- Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.

- Recent developments in catalytic amide bond form

- The Ultimate Guide to Buchwald-Hartwig Amin

- Transition metal-free amination of aryl halides—A simple and reliable method for the efficient and high-yielding synthesis of N-arylated amines.

- Transition Metal-Free N-Arylation of Amines by Triarylsulfonium Triflates.

- Solvent-free synthesis of amide: a novel technique of green chemistry. SciSpace by Typeset.

- Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. Organic Chemistry Portal.

- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.

- A General and Efficient Copper Catalyst for the Amidation of Aryl Halides.

- Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis.

- Iridium-catalyzed direct arene C-H bond amidation with sulfonyl- and aryl azides. Exaly.

- C–H Amidation and Amination of Arenes and Heteroarenes with Amide and Amine using Cu-MnO as a Reusable Catalyst under Mild Conditions.

- Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.

- TiF 4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.

- Recent developments in catalytic amide bond formation.

- Ullmann condens

- Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances.

- Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides. Organic Chemistry Portal.

- Catalytic Amid

- Greener Synthesis of Amides. ChemistryViews.

- Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.

- Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.

Sources

- 1. wjpmr.com [wjpmr.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]

- 5. Sci-Hub. Recent developments in catalytic amide bond formation / Peptide Science, 2020 [sci-hub.box]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. grokipedia.com [grokipedia.com]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. jk-sci.com [jk-sci.com]

- 10. Amide Synthesis [fishersci.co.uk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. m.youtube.com [m.youtube.com]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. air.unimi.it [air.unimi.it]

- 24. Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 25. [PDF] Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines | Semantic Scholar [semanticscholar.org]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Catalytic Amidation [catalyticamidation.info]

- 29. scispace.com [scispace.com]

- 30. Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Iridium-Catalyzed Direct Arene C-H Bond Amidation with Sulfonyl- and Aryl Azides [organic-chemistry.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of N-(4-Chlorophenyl)maleamic Acid

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize N-(4-Chlorophenyl)maleamic acid, a key intermediate in the synthesis of various bioactive molecules and polymers. Tailored for researchers, scientists, and professionals in drug development and materials science, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as applied to this compound. We delve into the principles behind the experimental choices, provide detailed protocols, and offer in-depth analysis of the spectral data, ensuring a thorough understanding of the molecule's structural features.

Introduction: The Significance of this compound

This compound, with the CAS Number 7242-16-2, is a derivative of maleic acid and 4-chloroaniline. Its structure, featuring a carboxylic acid, an amide, and a cis-alkene moiety, makes it a versatile precursor in organic synthesis. The presence of the 4-chlorophenyl group significantly influences the electronic properties and reactivity of the molecule. A thorough characterization of this compound is paramount to ensure its purity and to confirm its chemical identity before its use in further synthetic applications, such as the formation of N-(4-Chlorophenyl)maleimide through dehydration. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose.

Synthesis of this compound

The primary and most straightforward method for synthesizing this compound involves the nucleophilic acyl substitution reaction between maleic anhydride and 4-chloroaniline. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and the formation of the amic acid.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve maleic anhydride (1 equivalent) in a suitable solvent, such as glacial acetic acid or toluene, with stirring.

-

Addition of Amine: Slowly add a solution of 4-chloroaniline (1 equivalent) in the same solvent to the maleic anhydride solution at room temperature.

-

Reaction: The reaction is typically exothermic. Stir the mixture for a specified period (e.g., 30 minutes to an hour) at room temperature to ensure the completion of the reaction.

-

Precipitation and Isolation: The product, this compound, often precipitates out of the solution. If not, the product can be precipitated by adding the reaction mixture to cold water.

-

Filtration and Washing: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any unreacted maleic anhydride and 4-chloroaniline hydrochloride.

-

Drying and Recrystallization: Dry the crude product. For higher purity, recrystallize the compound from a suitable solvent, such as ethanol.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural elucidation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Causality Behind Experimental Choices: The choice of sample preparation technique (e.g., KBr pellet or ATR) depends on the physical state of the sample and the desired quality of the spectrum. For a solid sample like this compound, the KBr pellet method is common and provides good resolution.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the dried this compound sample with dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder.

-

Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum over a typical range of 4000-400 cm⁻¹.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3300 | N-H stretch | Amide |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic Ring |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~830 | C-H out-of-plane bend | 1,4-disubstituted benzene |

| ~750 | C-Cl stretch | Aryl Halide |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the instrument.

The broad O-H stretching band of the carboxylic acid is a key feature, often overlapping with the N-H stretching vibration of the amide. The two distinct carbonyl stretching frequencies for the carboxylic acid and the amide are also crucial for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are vital for the complete characterization of this compound.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte. The choice of solvent (e.g., DMSO-d₆ or CDCl₃) depends on the solubility of the compound. For this compound, which has both polar and non-polar moieties, DMSO-d₆ is often a good choice due to its high dissolving power.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Spectrum Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0-13.0 | singlet (broad) | 1H | COOH |

| ~9.5-10.5 | singlet | 1H | NH |

| ~7.6 (d) | doublet | 2H | Aromatic H (ortho to NH) |

| ~7.4 (d) | doublet | 2H | Aromatic H (ortho to Cl) |

| ~6.4 (d) | doublet | 1H | Olefinic H |

| ~6.2 (d) | doublet | 1H | Olefinic H |

Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The cis-coupling constant between the two olefinic protons is typically in the range of 5-12 Hz.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O (Carboxylic Acid) |

| ~165 | C=O (Amide) |

| ~138 | Aromatic C-Cl |

| ~137 | Aromatic C-N |

| ~132 | Olefinic CH |

| ~130 | Olefinic CH |

| ~129 | Aromatic CH (ortho to Cl) |

| ~121 | Aromatic CH (ortho to NH) |

Note: These are estimated chemical shifts based on related structures. Actual experimental values may differ slightly.

Visualization of Key Structural Features and Spectroscopic Correlations